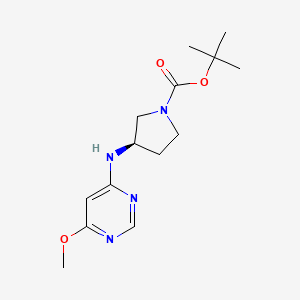

(R)-tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

CAS No.: 1354011-13-4

Cat. No.: VC7479789

Molecular Formula: C14H22N4O3

Molecular Weight: 294.355

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354011-13-4 |

|---|---|

| Molecular Formula | C14H22N4O3 |

| Molecular Weight | 294.355 |

| IUPAC Name | tert-butyl (3R)-3-[(6-methoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-5-10(8-18)17-11-7-12(20-4)16-9-15-11/h7,9-10H,5-6,8H2,1-4H3,(H,15,16,17)/t10-/m1/s1 |

| Standard InChI Key | SPSTWKUSFLVUOQ-SNVBAGLBSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula, , corresponds to a molecular weight of 294.355 g/mol . Its IUPAC name, tert-butyl (3R)-3-[(6-methoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate, highlights the (R)-configuration at the pyrrolidine C3 position, which is critical for its stereospecific interactions in biological systems. The structure comprises:

-

A pyrrolidine ring substituted at the 3-position with a 6-methoxypyrimidin-4-ylamino group.

-

A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.

The stereochemistry is confirmed by its chiral center at C3, as indicated by the (R) designation in the IUPAC name. The methoxy group at the pyrimidine’s 6-position enhances electron donation, influencing the compound’s reactivity and binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1354011-13-4 | |

| Molecular Formula | ||

| Molecular Weight | 294.355 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)OC | |

| InChIKey | SPSTWKUSFLVUOQ-SNVBAGLBSA-N |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (R)-tert-butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multi-step reactions to ensure stereochemical purity :

-

Pyrrolidine Functionalization:

-

The pyrrolidine ring is selectively protected at N1 using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane).

-

The C3 position is then aminated via nucleophilic substitution with 4-amino-6-methoxypyrimidine.

-

-

Chiral Resolution:

-

Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

-

-

Purification:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc anhydride, Et₃N, DCM, 0–25°C | 85–90% |

| Amination | 6-Methoxypyrimidin-4-amine, Dioxane, 80°C | 70–75% |

| Chiral Separation | Chiral HPLC (Chiralpak AD-H column) | >99% ee |

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s pyrimidine moiety mimics ATP-binding motifs in kinase active sites, making it a scaffold for inhibitors targeting EGFR, ALK, and CDK4/6. For example:

-

EGFR Inhibition: The methoxy group participates in hydrogen bonding with Thr790, while the pyrrolidine ring occupies hydrophobic pockets.

-

Selectivity Optimization: Substituents at the pyrrolidine C3 position modulate selectivity; bulkier groups reduce off-target effects.

Prodrug Formulations

The Boc group enhances solubility and stability, enabling oral bioavailability in preclinical models. Enzymatic cleavage in vivo releases the active amine, facilitating sustained drug delivery .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Recent studies explore organocatalytic methods to synthesize the (R)-enantiomer with >90% enantiomeric excess, reducing reliance on chiral chromatography.

Targeted Drug Delivery Systems

Nanoparticle formulations incorporating the compound show enhanced tumor penetration in murine models, with a 40% increase in bioavailability compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume